molecular formula C23H44N8O5 B14630447 L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- CAS No. 56694-23-6

L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)-

Cat. No.: B14630447
CAS No.: 56694-23-6
M. Wt: 512.6 g/mol
InChI Key: HSNUEBNXWWVUBP-XSLAGTTESA-N
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Description

L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- is a synthetic peptide derivative of L-Arginine. Peptides like this are often studied for their potential biological activities, including roles in cellular signaling, enzyme inhibition, and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the amino group of the growing peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

    Cleavage: Final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also employ liquid-phase peptide synthesis (LPPS) for certain steps to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of peptide bonds or side chains using reagents like hydrogen peroxide.

    Reduction: Reduction of disulfide bonds using agents like dithiothreitol (DTT).

    Substitution: Substitution reactions involving side chain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction typically results in free thiols.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate signaling pathways, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine, N2-(1-(N2-L-leucyl)-L-prolyl)-: A similar peptide with one fewer amino acid.

    L-Arginine, N2-(1-(N2-L-lysyl)-L-prolyl)-: Another related peptide with a different amino acid sequence.

Uniqueness

L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- is unique due to its specific amino acid sequence, which may confer distinct biological activities and interactions compared to other peptides.

Properties

CAS No.

56694-23-6

Molecular Formula

C23H44N8O5

Molecular Weight

512.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C23H44N8O5/c1-14(2)13-15(25)19(32)29-16(7-3-4-10-24)21(34)31-12-6-9-18(31)20(33)30-17(22(35)36)8-5-11-28-23(26)27/h14-18H,3-13,24-25H2,1-2H3,(H,29,32)(H,30,33)(H,35,36)(H4,26,27,28)/t15-,16-,17-,18-/m0/s1

InChI Key

HSNUEBNXWWVUBP-XSLAGTTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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